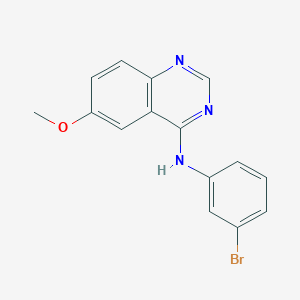
2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indenyl derivatives It is characterized by the presence of a methoxy group and an acetamide group attached to the indene ring system
Méthodes De Préparation
The synthesis of 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-2,3-dihydro-1H-indene.
Acetylation: The indene derivative is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amidation: The resulting acetylated product is further reacted with ammonia or an amine to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens and nucleophiles like sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide can be compared with other similar compounds, such as:
2-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide: This compound has additional methoxy groups, which may alter its chemical and biological properties.
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methanamine group instead of an acetamide group, leading to different reactivity and applications.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: This compound lacks the acetamide group and has different chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H2,13,14) |
Clé InChI |
PHQMKEAKQBGBCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC2CC(=O)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)


![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)



![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
